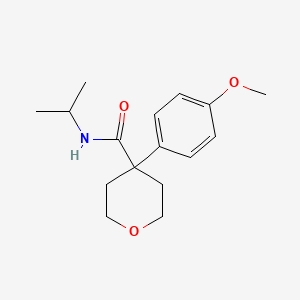

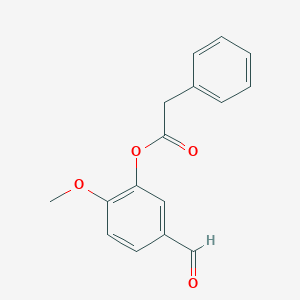

N-isopropyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of tetrahydropyran, which is a class of organic compounds known as ethers . These compounds contain an ether group - an oxygen atom connected to two alkyl or aryl groups. They are organooxygen compounds and are widespread in nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate has been used to synthesize related compounds .Molecular Structure Analysis

The compound likely contains a tetrahydropyran ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom, and may have various substituents attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the polarity of its substituents, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound has been used in the synthesis of dicarboxylic acid amides and diamides . The condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate prepared from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and diethyl oxalate afforded the corresponding N,N’-disubstituted oxamides .

Synthesis of N-Aryloxamides

N-aryloxamides were synthesized by the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates . This application is significant in the field of organic chemistry.

Production of N,N’-disubstituted Siccinamides

The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines gave N,N’-disubstituted siccinamides . This process is crucial in the synthesis of complex organic compounds.

Synthesis of p-Aminobenzoic Acid Diamides

The compound has been used in the synthesis of p-aminobenzoic acid diamides . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Formation of Diamides

Reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids has led to the formation of diamides . This reaction is significant in the field of pharmaceutical chemistry.

Physicochemical Studies

The compound can be used in physicochemical studies to understand the valence isomerism between 2H-pyrans and 1-oxatrienes . This application is important in the field of physical chemistry and materials science.

作用机制

Target of Action

Compounds with similar structures have been found to exhibit diverse biological properties, acting as α- and β-adrenoreceptors, antimonoaminooxidase, antibacterial, and antihistamine agents .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving condensation, cyclization, and alkylation . The resulting compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to diverse biological effects .

Result of Action

Similar compounds have been found to exhibit diverse biological properties, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

4-(4-methoxyphenyl)-N-propan-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12(2)17-15(18)16(8-10-20-11-9-16)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWOEUNRCKZMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-N-propan-2-yloxane-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)

![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)

![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)

![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)

![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)

![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)